molecular formula C20H19NO4S2 B3010253 Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 895263-58-8

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No.: B3010253
CAS No.: 895263-58-8
M. Wt: 401.5
InChI Key: NIXBWVLCPFINEY-UHFFFAOYSA-N
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Description

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a synthetic heterocyclic compound featuring a sulfamoyl moiety, designed for advanced chemical and pharmaceutical research. This substance is part of a structurally related family of sulfonamide-containing thiophene carboxylates that are of significant interest in medicinal chemistry for developing novel therapeutic agents . The compound's core research value lies in its potential biological activities. Structural analogs have demonstrated promising antimicrobial properties , showing activity against a range of microbial pathogens . Furthermore, closely related β-phenylalanine derivatives incorporating sulphonamide groups have been synthesized and evaluated for their antiproliferative activity , with some showing efficacy in lung cancer models, including those with multidrug-resistant phenotypes . The integration of the sulfonamide group is a strategic design element, as this pharmacophore is well-known to contribute to a wide spectrum of pharmacological effects, including carbonic anhydrase inhibition and anti-inflammatory activity . The molecular framework of this compound makes it a valuable intermediate or scaffold for researchers exploring new candidates in oncology and infectious disease research. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-13-9-10-17(14(2)11-13)21-27(23,24)19-16(15-7-5-4-6-8-15)12-26-18(19)20(22)25-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXBWVLCPFINEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfamoyl and phenyl groups. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfamoyl Group: This step often involves the reaction of the thiophene derivative with a sulfonamide reagent under controlled conditions.

    Addition of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention in the pharmaceutical industry due to its potential as a drug candidate. Research indicates that compounds with similar structures exhibit biological activity against various targets, including:

  • Anticancer Activity : Studies suggest that thiophene derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
  • Antimicrobial Properties : The sulfamoyl group may enhance the compound's ability to combat bacterial infections, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary investigations indicate that this compound may modulate inflammatory responses, offering potential therapeutic benefits in treating inflammatory diseases.

Organic Electronics

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate exhibits promising electronic properties that make it suitable for applications in:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to form stable thin films can enhance the performance of OLEDs.
  • Organic Photovoltaics (OPVs) : The compound's electronic characteristics may improve charge transport and light absorption in solar cells.

Material Science

The stability and reactivity of this compound are explored for developing advanced materials:

  • Conductive Polymers : The compound can be incorporated into polymer matrices to create materials with enhanced electrical conductivity.
  • Catalytic Applications : Its unique functional groups allow it to act as a catalyst or catalyst precursor in various chemical reactions.

Chemical Properties and Reactions

The compound can undergo several chemical reactions, enhancing its utility in synthetic chemistry:

Types of Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate to yield sulfoxides or sulfones.
  • Reduction : Reduction reactions with lithium aluminum hydride can produce thiols or amines.
  • Substitution Reactions : It is capable of participating in nucleophilic or electrophilic substitutions depending on the reaction conditions.
Reaction TypeCommon ReagentsMajor Products
OxidationPotassium permanganateSulfoxides, sulfones
ReductionLithium aluminum hydrideThiols, amines
SubstitutionBromine, thionyl chlorideHalogenated products

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. For example:

  • Synthesis and Biological Evaluation :
    • A study synthesized the compound through a multi-step process involving the formation of the thiophene ring followed by the introduction of sulfamoyl and phenyl groups via controlled reactions. The synthesized compound was tested against various cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
  • Material Properties :
    • Another research effort investigated the use of this compound in organic photovoltaics. The study reported improved efficiency and stability of solar cells when incorporating this compound into the active layer.

Mechanism of Action

The mechanism of action of Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate involves its interaction with molecular targets through various pathways. The sulfamoyl group can form hydrogen bonds with biological molecules, while the phenyl and thiophene rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

The compound’s closest analogs differ in substituents on the sulfamoyl group or the thiophene ring. Key comparisons include:

Compound Name Substituent on Sulfamoyl Group Thiophene Substitutions Molecular Formula Molecular Weight Key Structural Differences
Target Compound 2,4-Dimethylphenyl 4-Phenyl C20H19NO4S2 401.5 (estimated) Baseline for comparison
Methyl 3-[(4-Morpholinyl)sulfamoyl]thiophene-2-carboxylate () Morpholin-4-yl None C11H14N2O5S2 340.4 Morpholine ring enhances polarity and hydrogen-bonding capacity
Methyl 3-[(2-Bromo-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate () 2-Bromo-4-methylphenyl 4-(4-Methylphenyl) C20H18BrNO4S2 480.4 Bromine increases molecular weight and lipophilicity; methylphenyl enhances steric bulk
Methyl 3-[(4-Carbamoylphenyl)sulfamoyl]thiophene-2-carboxylate () 4-Carbamoylphenyl None C13H12N2O5S2 340.4 Carbamoyl group introduces hydrogen-bonding sites, potentially improving solubility

Key Observations :

  • Steric Effects : The 2,4-dimethylphenyl group in the target compound likely reduces rotational freedom compared to morpholine () or carbamoyl () analogs, impacting binding interactions in biological systems.
  • Solubility : Morpholine () and carbamoyl () groups may improve aqueous solubility relative to the hydrophobic 2,4-dimethylphenyl substituent in the target compound.

Functional Comparison with Sulfonylurea Herbicides

The sulfamoyl group in the target compound resembles sulfonylurea herbicides (), such as metsulfuron-methyl (C14H15N5O6S, MW 381.4). Key differences include:

  • Core Structure : Sulfonylureas (e.g., metsulfuron-methyl) feature a triazine ring, whereas the target compound uses a thiophene backbone.
  • Bioactivity : Triazine-based sulfonylureas inhibit acetolactate synthase (ALS) in plants. The thiophene analog may exhibit similar activity but with altered selectivity due to steric differences .

Research Implications and Gaps

  • Crystallography : Structural data for the target compound could be refined using software like SHELXL (), which is widely used for small-molecule crystallography .
  • Applications : The 2,4-dimethylphenyl group may confer herbicidal or antifungal properties, but empirical studies are needed to confirm this.
  • Toxicity : Brominated analogs () may raise environmental concerns due to halogen persistence, whereas morpholine derivatives () could offer safer profiles.

Biological Activity

Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is a complex organic compound notable for its unique structural features, including a thiophene ring and a sulfamoyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H19N1O4S2C_{20}H_{19}N_{1}O_{4}S_{2} with a molecular weight of approximately 415.5 g/mol. Its structure features a methyl ester functional group, enhancing solubility and reactivity.

Property Value
IUPAC NameThis compound
Molecular FormulaC20H19N1O4S2
Molecular Weight415.5 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through multiple pathways:

  • Hydrogen Bonding: The sulfamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity.
  • π-π Interactions: The phenyl and thiophene rings can engage in π-π stacking interactions, which are crucial in modulating receptor activities.

These interactions may lead to significant biological effects, including potential anti-inflammatory and anti-cancer properties.

Biological Activity

Research has demonstrated that this compound exhibits various biological activities:

  • Anti-inflammatory Effects:
    • Studies indicate that compounds with similar structures can activate the NF-κB pathway, which plays a critical role in inflammation. Enhanced release of immunostimulatory cytokines has been observed in human monocytic cell lines when treated with analogs of this compound .
  • Anticancer Properties:
    • In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. For example, it has been tested against B16F10 murine melanoma cells, demonstrating significant inhibition of cellular tyrosinase activity without exhibiting cytotoxicity at certain concentrations .
  • Tyrosinase Inhibition:
    • The compound has been evaluated for its tyrosinase inhibitory activity, which is relevant in skin pigmentation disorders. In assays involving mushroom tyrosinase, the compound showed potent inhibition, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Structure-Activity Relationship (SAR)

The SAR studies highlight how modifications in the structure of sulfamoyl compounds can enhance their biological activity. For instance:

  • Substituent Variations: Altering the position or type of substituents on the phenyl ring affects both reactivity and biological efficacy. Compounds with electron-donating groups generally exhibit increased potency due to enhanced interactions with target enzymes .
Compound Activity
This compoundModerate anti-inflammatory activity
Analog with additional methoxy groupEnhanced tyrosinase inhibition
Analog with halogen substituentsIncreased anticancer activity

Case Studies

Several case studies have explored the efficacy of similar compounds:

  • Immunomodulatory Activity:
    • A study demonstrated that sulfamoyl derivatives could act as co-adjuvants in murine vaccination models, significantly enhancing antigen-specific antibody responses when combined with established adjuvants like MPLA .
  • Cell Viability Studies:
    • Research involving B16F10 cells revealed that certain analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 72 hours, indicating a favorable safety profile for further development .

Q & A

Basic Research: What are the optimal synthetic routes for Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves sulfamoylation of a thiophene precursor using 2,4-dimethylphenylsulfamoyl chloride. Key steps include:

  • Precursor Preparation : Start with methyl 4-phenylthiophene-2-carboxylate (CAS 106820-63-7, as per ) and introduce the sulfamoyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, NaH as base at 0–5°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Monitor purity via TLC and HPLC.
  • Yield Optimization : Improve yields by controlling stoichiometry (1.2 equivalents of sulfamoyl chloride) and avoiding hydrolysis of the ester group by maintaining low moisture .

Basic Research: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm sulfamoyl (-SO2_2NH-) and ester (-COOCH3_3) groups. Compare chemical shifts with structurally similar compounds (e.g., methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate, ).
    • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ expected ~430–440 Da) .
  • Crystallography : Employ single-crystal X-ray diffraction (SHELX programs, ) to resolve structural ambiguities. Prepare crystals via slow evaporation in dichloromethane/hexane .

Advanced Research: How can mechanistic studies clarify competing pathways during sulfamoylation and esterification?

Methodological Answer:

  • Reaction Monitoring : Use in-situ FTIR to track sulfamoyl chloride consumption (disappearance of S=O stretch at ~1370 cm1^{-1}) and ester stability.
  • Isotopic Labeling : Introduce 18O^{18} \text{O}-labeled methyl groups to trace ester hydrolysis side-reactions.
  • Computational Modeling : Apply DFT (e.g., Gaussian 16) to compare activation energies of sulfamoylation vs. ester cleavage, identifying steric effects from the 2,4-dimethylphenyl group .

Advanced Research: What crystallographic challenges arise when resolving disorder in the thiophene or sulfamoyl moieties?

Methodological Answer:

  • Disorder Handling : For flexible sulfamoyl groups, refine occupancy ratios using SHELXL ( ). Apply restraints to bond lengths and angles based on similar structures (e.g., dinaphtho[1,3,2]dioxaphosphepin derivatives, ).
  • Twinning : If twinning occurs (common in phenyl-rich systems), use TWINLAW in SHELXTL to deconvolute overlapping reflections .

Advanced Research: How can in vitro bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to bioactive thiophene derivatives ().
  • Assay Design :
    • Enzyme Inhibition : Use fluorescence polarization (FP) assays with ATP-binding site probes.
    • Cellular Uptake : Measure cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa) at 1–100 µM concentrations .
  • SAR Studies : Modify the phenyl or sulfamoyl groups (e.g., replace 2,4-dimethylphenyl with halogenated analogs) to correlate structure with IC50_{50} values.

Advanced Research: How to resolve contradictions in reported spectral data for sulfamoyl-thiophene derivatives?

Methodological Answer:

  • Data Reconciliation : Cross-reference 1H^1 \text{H}-NMR shifts with analogs (e.g., 5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-amine, ).
  • Solvent Effects : Account for deuterated solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) using published databases ( ).
  • Dynamic Effects : Use VT-NMR (variable temperature) to identify conformational exchange broadening sulfamoyl proton signals .

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